2,2-Dimethyl-3-oxobutanoic acid
Overview
Description
. It is a colorless, crystalline solid that is soluble in water and various organic solvents. This compound is of interest due to its unique structure, which includes a ketone group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as short-chain keto acids and derivatives . These compounds typically interact with various enzymes and receptors in the body, influencing metabolic processes.
Pharmacokinetics
Its water solubility at 25°c is estimated to be 2829e+005 mg/L , suggesting that it may have good bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2,2-Dimethyl-3-oxobutanoic acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-3-oxobutanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3,3-dimethyl-2-hydroxybutyric acid using an aqueous alkaline solution with a stoichiometric amount of a salt of hypochlorous acid as the oxidizing agent in the presence of a ruthenium catalyst . Another method involves the hydrolysis of diketene, followed by the reaction with alcohols to form esters, which are then hydrolyzed to yield the acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypochlorous acid salts and other strong oxidizers.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents.
Major Products
Oxidation: Higher oxidation state compounds.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
2,2-Dimethyl-3-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Acetoacetic acid (3-Oxobutanoic acid): Similar in structure but lacks the dimethyl groups.
3-Methyl-2-oxobutanoic acid: Similar but with a methyl group instead of the dimethyl groups.
Uniqueness
2,2-Dimethyl-3-oxobutanoic acid is unique due to the presence of two methyl groups at the second carbon, which influences its reactivity and physical properties. This structural feature makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs.
Properties
IUPAC Name |
2,2-dimethyl-3-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(7)6(2,3)5(8)9/h1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZZWRQRPKSEQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98485-46-2 | |
Record name | 2,2-Dimethyl-3-oxobutanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098485462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-DIMETHYL-3-OXOBUTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3IYO6XGH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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